2-Amino-4,6-diiodopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYZQGKUXCZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587376 | |
| Record name | 4,6-Diiodopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861031-48-3 | |
| Record name | 4,6-Diiodopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-diiodopyrimidine
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Amino-4,6-diiodopyrimidine, a valuable heterocyclic building block. The synthesis is presented as a multi-step process, designed for researchers, chemists, and professionals in drug development. Each step is detailed with an emphasis on the underlying chemical principles and procedural rationale, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of Iodinated Pyrimidines
This compound is a highly functionalized pyrimidine derivative. The presence of two iodine atoms at the 4 and 6 positions makes it an exceptionally versatile intermediate for constructing more complex molecular architectures. These iodo-groups serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This dual reactivity allows for the sequential and regioselective introduction of diverse substituents, making this scaffold highly attractive for the synthesis of novel pharmaceutical agents and functional materials.
Due to the specific regiochemical requirements, a direct, single-step synthesis from a simple precursor like 2-aminopyrimidine is challenging. Therefore, a multi-step approach commencing from readily available starting materials is the most logical and reliable strategy.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule dictates the forward synthesis plan. The C-I bonds are the most logical disconnections, suggesting a halogen exchange reaction from a corresponding dichloro-precursor. This intermediate can be traced back to a dihydroxy-pyrimidine, which in turn is constructed from basic, acyclic starting materials.
Caption: Halogen exchange reaction for the final synthesis step.
Detailed Experimental Protocol: Step 3
-
Reaction Setup: A flask is charged with 2-amino-4,6-dichloropyrimidine (1.0 eq), sodium iodide (a significant excess, e.g., 4.0-5.0 eq), and anhydrous acetone.
-
Reaction Execution: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. The formation of a white precipitate (NaCl) will be observed. The reaction may require 12-24 hours to proceed to completion.
-
Work-up and Isolation:
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The acetone filtrate is concentrated under reduced pressure.
-
The resulting residue is taken up in a suitable solvent like ethyl acetate or dichloromethane and washed with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Ring Formation | Diethyl Malonate | Guanidine HCl, Sodium Ethoxide | 1 : 1.1 : 2.8 | Ethanol | Reflux | 4-6 | 80-90% |
| 2 | Chlorination | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 1 : 4-5 : 2 | POCl₃ | Reflux | 3-5 | >80% [1] |
| 3 | Iodination | 2-Amino-4,6-dichloropyrimidine | Sodium Iodide | 1 : 4-5 | Acetone | Reflux | 12-24 | (Variable) |
Conclusion
The synthesis of this compound is most effectively achieved through a structured, three-step pathway involving pyrimidine ring formation, chlorination, and a final halogen exchange. This approach ensures high yields and purity by leveraging well-established, reliable chemical transformations. Each step is governed by clear mechanistic principles, from the base-catalyzed condensation in the initial ring formation to the SNAr-driven Finkelstein reaction in the final iodination step. This guide provides the necessary technical detail and scientific rationale for researchers to successfully implement this synthesis in a laboratory setting.
References
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google P
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Molecules. [Link]
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google P
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - National Institutes of Health. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]
-
Finkelstein reaction - Wikipedia. [Link]
-
halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry | - YouTube. [Link]
Sources
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
An In-depth Technical Guide to 2-Amino-4,6-diiodopyrimidine for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of therapeutics targeting a wide range of diseases. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, a halogenated derivative with significant potential in drug discovery and chemical biology.
Chemical Identity and Properties
CAS Number: 861031-48-3[1]
Molecular Formula: C₄H₃I₂N₃[1]
Structure:
A 2D representation of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 346.90 g/mol | [1] |
| Melting Point | 222-224 °C (decomposes) | [1] |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not widely reported in the literature, suggesting its status as a specialized research chemical. However, a logical and effective synthetic strategy can be devised based on established transformations of pyrimidine precursors. The most common and practical approach involves a two-step process starting from the readily available 2-amino-4,6-dihydroxypyrimidine.
Workflow for the Synthesis of this compound:
A proposed synthetic workflow for this compound.
Part 1: Chlorination of 2-Amino-4,6-dihydroxypyrimidine
The initial step involves the conversion of the dihydroxy-pyrimidine to the corresponding dichloro-derivative. This is a standard transformation in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.
Experimental Protocol (Adapted from established procedures for similar substrates):
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (3-5 equivalents) portion-wise, as the reaction can be exothermic.
-
Base Addition: Slowly add N,N-dimethylaniline (2 equivalents) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 8.
-
Isolation: The product, 2-amino-4,6-dichloropyrimidine, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using an excess of phosphorus oxychloride serves as both a reagent and a solvent, driving the reaction to completion.
-
N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl gas produced during the reaction, preventing side reactions and improving the yield.
-
Quenching on Ice: The highly reactive POCl₃ is safely neutralized by the controlled addition to ice.
-
Basification: Neutralization is crucial to ensure the product is in its free base form for precipitation and to neutralize any remaining acidic components.
Part 2: Halogen Exchange for the Synthesis of this compound
The second step is a Finkelstein-type halogen exchange reaction, where the chloro-substituents are replaced by iodo-substituents. This reaction is typically driven by the precipitation of the resulting sodium chloride in a suitable organic solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an excess of sodium iodide (2.5-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The formation of a precipitate (NaCl) is a visual indicator of the reaction's progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the precipitated sodium chloride by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent Choice: Acetone or DMF are good solvents for the reactants and facilitate the precipitation of NaCl, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the diiodo-product.
-
Excess Sodium Iodide: A stoichiometric excess of NaI is used to ensure the complete conversion of the dichloro-starting material.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Proton: A singlet peak is expected for the proton at the C5 position of the pyrimidine ring. Due to the deshielding effect of the adjacent iodine and nitrogen atoms, this peak is likely to appear in the downfield region of the spectrum.
-
Amine Protons: A broad singlet corresponding to the two protons of the amino group is anticipated. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons (C4 and C6): The carbons attached to the iodine atoms are expected to resonate at a significantly upfield chemical shift compared to their chlorinated or hydroxylated counterparts due to the "heavy atom effect" of iodine.
-
Amino-substituted Carbon (C2): This carbon will appear at a characteristic downfield position due to the deshielding effect of the attached nitrogen atoms.
-
C5 Carbon: The carbon bearing the single proton will have a distinct chemical shift in the aromatic region.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Characteristic stretching vibrations for the primary amine (NH₂) group are expected in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1500-1600 cm⁻¹ region.
-
C-I Stretching: The carbon-iodine bond stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Applications in Drug Discovery and Development
The 2-aminopyrimidine scaffold is a well-established pharmacophore in modern drug design. The introduction of iodine atoms at the 4 and 6 positions of this scaffold offers several strategic advantages for drug development professionals.
Rationale for the Use of this compound in Medicinal Chemistry:
Key advantages of the this compound scaffold in drug design.
Potential Therapeutic Targets:
Based on the known biological activities of structurally related 2-aminopyrimidine derivatives, this compound is a promising starting point for the development of inhibitors for several important drug targets:
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a key component of many FDA-approved kinase inhibitors. The amino group often forms a crucial hydrogen bond interaction with the hinge region of the kinase active site. The diiodo-substituents can be exploited to achieve selectivity and potency through halogen bonding or by serving as synthetic handles for further diversification.
-
Antiviral Agents: 2-Amino-4,6-dichloropyrimidine has been reported to possess antiviral activity.[2] It is plausible that the diiodo analog could exhibit similar or enhanced antiviral properties.
-
Adenosine Receptor Antagonists: Diaryl-substituted 2-aminopyrimidines have been identified as potent and selective A₁ adenosine receptor antagonists. The diiodo-scaffold could be elaborated to explore this target class.
-
Other Potential Applications: The broader class of 2-aminopyrimidines has shown a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Inferred Hazard Statements (based on 2-amino-4,6-dichloropyrimidine):
-
May cause skin irritation.[3]
-
May cause serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While it is a specialized research chemical with limited publicly available data, its synthesis is achievable through a logical, multi-step sequence from common starting materials. The strategic incorporation of two iodine atoms onto the privileged 2-aminopyrimidine scaffold opens up numerous possibilities for lead optimization, including the exploration of halogen bonding, modulation of physicochemical properties, and facile diversification through cross-coupling reactions. This technical guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and strategically utilize this compound in their quest for novel therapeutics.
References
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Zídek, Z., Kmoníčková, E., & Novotný, L. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 18721-18737. [Link]
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PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Amino-4,6-diiodopyrimidine from 2-Aminopyrimidine
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-amino-4,6-diiodopyrimidine, a pivotal building block in medicinal chemistry and materials science. The document delineates the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and outlines essential safety and analytical characterization procedures. Designed for researchers, chemists, and drug development professionals, this whitepaper emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis.
Introduction: The Significance of Halogenated Pyrimidines
Halogenated pyrimidines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the development of novel pharmaceuticals and functional materials. Among these, this compound is of particular interest due to the strategic placement of its functional groups. The electron-donating amino group at the C2 position activates the pyrimidine ring, while the two iodine atoms at the C4 and C6 positions provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This trifunctional scaffold allows for the precise and modular construction of complex molecular architectures, making it an invaluable precursor for targeted drug discovery programs. This guide offers a comprehensive methodology for the direct iodination of 2-aminopyrimidine, focusing on a robust and scalable laboratory procedure.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 2-aminopyrimidine proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. However, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly enhances the nucleophilicity of the ring.
Causality of Reaction:
-
Activation: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyrimidine ring, increasing the electron density, particularly at the ortho (C5) and para (C4, C6) positions.
-
Directing Effect: This activation preferentially directs incoming electrophiles to the C4 and C6 positions. Due to the symmetrical nature of the substitution pattern and the high reactivity of the chosen iodinating agent, di-substitution occurs readily.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1][2] Unlike molecular iodine (I₂), which often requires a strong oxidizing agent or a Lewis acid catalyst, NIS serves as a source of an electrophilic iodine species (I⁺) under relatively mild conditions.[1] This enhances reaction control, minimizes the formation of side products, and simplifies the work-up procedure. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solubilizes the starting materials and facilitates the reaction.
The overall reaction can be depicted as follows:
Reaction Scheme: Iodination of 2-Aminopyrimidine
2-Aminopyrimidine reacts with two equivalents of N-Iodosuccinimide (NIS) in DMF to yield this compound and two equivalents of succinimide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 10.5 mmol | 1.0 | 1.0 g |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 225.00 | 22.1 mmol | 2.1 | 4.97 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 mL |
| Deionized Water | H₂O | 18.02 | - | - | ~200 mL |
| Sat. aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | - | ~50 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~150 mL |
| Brine | NaCl (aq) | - | - | - | ~50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 g, 10.5 mmol).
-
Dissolution: Add N,N-dimethylformamide (20 mL) to the flask and stir the mixture at room temperature until the 2-aminopyrimidine is fully dissolved.
-
Addition of NIS: Carefully add N-Iodosuccinimide (4.97 g, 22.1 mmol) to the solution in four equal portions over a period of 20 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS is light-sensitive.[3][4]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting material.
-
Quenching and Precipitation: Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate will form. Stir this suspension for 30 minutes.
-
Work-up - Part 1 (Neutralization): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the characteristic brown color of iodine disappears. This step removes any unreacted NIS or iodine.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water (3 x 50 mL) to remove DMF and succinimide by-product.
-
Work-up - Part 2 (Extraction): Dissolve the crude solid in ethyl acetate (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer with brine (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Protocols and Hazard Management
Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust and vapors.[5]
-
N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[5] It is also light-sensitive and should be stored in a dark, cool, and dry place under an inert atmosphere.[3][4][6]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant. Handle with extreme care and avoid exposure.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous waste containing DMF should be collected separately.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.[7][8]
| Technique | Expected Results |
| ¹H NMR (500 MHz, DMSO-d₆) | δ ~7.5-7.8 (s, 2H, -NH₂), δ ~6.9-7.2 (s, 1H, Ar-H at C5) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ ~163 (C2), δ ~160 (C4, C6), δ ~115 (C5) |
| Mass Spec. (ESI+) | m/z calculated for C₄H₄I₂N₃ [M+H]⁺: 347.85; found: 347.9 |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1640 (N-H bend), ~1550 (C=N stretch) |
Note: Exact peak positions may vary slightly depending on the solvent and instrument used.
Conclusion
This guide details a reliable and efficient method for the synthesis of this compound from 2-aminopyrimidine using N-Iodosuccinimide. The procedure is robust, scalable, and founded on well-understood principles of electrophilic aromatic substitution. The strategic importance of the di-iodinated product as a versatile intermediate in medicinal chemistry underscores the value of this synthetic protocol. By understanding the causality behind each step, from reagent selection to purification, researchers can confidently and safely produce this key building block for advanced chemical synthesis and drug development programs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71490, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
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Lama, G., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8393–8414. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4478. Available from: [Link]
- Levitt, G. W. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695. Washington, DC: U.S. Patent and Trademark Office.
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Sajjan India Limited. (2008). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Indian Patent No. IN 18/2006. Available from: [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
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Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37064. Available from: [Link]
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Cole, E. L., et al. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 14(41), 11397-11403. Available from: [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet: 107520 - N-Iodosuccinimide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Request PDF. Retrieved from [Link]
- Schering-Kahlbaum AG. (1927). Process for the preparation of 2-amino-5-iodopyridine. German Patent No. DE454695C.
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Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Organic and Medicinal Chemistry Letters, 2(1), 30. Available from: [Link]
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MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. Available from: [Link]
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Krasnokutskaya, E. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1343-1346. Available from: [Link]
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ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Request PDF. Retrieved from [Link]
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Methodological & Application
Mastering the Sonogashira Coupling: A Detailed Guide to the Application of 2-Amino-4,6-diiodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 2-Amino-4,6-diiodopyrimidine in Sonogashira coupling reactions. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling researchers to confidently apply and adapt these protocols for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Alkynylpyrimidines
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread due to the mild reaction conditions and broad functional group tolerance.[1]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The introduction of alkynyl moieties to the pyrimidine core via the Sonogashira coupling significantly expands the chemical space available for drug discovery, offering rigid linkers and versatile handles for further functionalization.[4] this compound serves as a particularly valuable building block in this context, offering two reactive sites for the introduction of alkyne fragments, which can lead to the synthesis of diverse molecular architectures.
The Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: The Architect of the C-C Bond
The palladium cycle is where the key carbon-carbon bond formation occurs. The generally accepted mechanism involves the following steps:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[5]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine and regenerate the active Pd(0) catalyst.[5]
The Copper Cycle: The Alkyne Activator
The copper cycle's primary role is to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[5]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.[5] This activated species is then ready to participate in the transmetalation step of the palladium cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required based on the specific alkyne used.
Materials and Reagents
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are crucial for optimal results.
General Protocol for Monosubstitution
This protocol aims for the selective coupling at one of the iodine positions. The higher reactivity of the C-I bond compared to C-Br or C-Cl makes this substrate highly active.[5] Controlling the stoichiometry of the alkyne is key for achieving monosubstitution.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and base (e.g., Et₃N, 2.0-3.0 eq).
-
Slowly add the terminal alkyne (1.0-1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Disubstitution
To achieve double coupling, an excess of the terminal alkyne is used.
Step-by-Step Procedure:
-
Follow steps 1-3 of the monosubstitution protocol.
-
Slowly add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.
-
Heat the reaction to a slightly higher temperature if necessary (e.g., 80-100 °C) and monitor its progress.
-
Follow steps 6-9 of the monosubstitution protocol for workup and purification.
Optimization and Key Parameters
The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters.
| Parameter | Options | Considerations and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is often a robust choice due to its stability and commercial availability.[5] For challenging couplings, using a more active catalyst system like Pd₂(dba)₃ with a suitable ligand might be beneficial. |
| Copper Co-catalyst | CuI, CuBr, CuTC | CuI is the most common and generally effective co-catalyst.[1] The quality of the CuI is critical; old or discolored batches can lead to reaction failure. |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | For most applications with the highly reactive diiodopyrimidine, the phosphine ligands from the palladium precatalyst are sufficient. In cases of steric hindrance or low reactivity, the addition of more electron-rich and bulky phosphine ligands can improve catalytic turnover. |
| Base | Et₃N, DIPA, K₂CO₃, Cs₂CO₃ | Amine bases like Et₃N and DIPA also serve as solvents in some cases.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in copper-free protocols or when the substrate is sensitive to amines. |
| Solvent | THF, DMF, Acetonitrile, Toluene, 1,4-Dioxane | The choice of solvent can significantly impact the reaction rate and yield. DMF and THF are common choices. For higher temperatures, toluene or 1,4-dioxane may be more suitable. |
| Temperature | Room Temperature to 100 °C | The high reactivity of the C-I bond may allow for milder reaction conditions. Start at a lower temperature and gradually increase if the reaction is sluggish. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of palladium catalyst and CuI. Ensure solvents and bases are anhydrous and degassed. Increase the reaction temperature in increments. Consider a more active ligand. |
| Formation of Alkyne Homocoupling (Glaser Coupling) Products | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry of the alkyne. | For monosubstitution, use a slight excess of the diiodopyrimidine or carefully control the addition of the alkyne. For disubstitution, ensure a sufficient excess of the alkyne is used. |
| Formation of Palladium Black | Catalyst decomposition. | This can sometimes occur but doesn't always signify complete reaction failure. If the reaction stalls, the addition of a fresh portion of the catalyst might be necessary. Using more robust ligands can also prevent catalyst decomposition. |
Safety and Handling
This compound and related dihalopyrimidines should be handled with care in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[6]
-
Skin Contact: Causes skin irritation.[6]
-
Eye Contact: Causes serious eye irritation.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
Palladium catalysts and copper salts are toxic and should be handled with appropriate precautions. Organic solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of novel alkynylpyrimidine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivity for both mono- and di-substituted products. The insights and protocols provided in this guide are intended to empower scientists in their pursuit of new molecular entities with the potential for significant impact in drug discovery and beyond.
References
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
-
Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Aher, N. G., Pore, V. S., & Mishra, N. N. (2009). Synthesis and biological evaluation of some 2-amino-4, 6-diaryl substituted pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 19(3), 789-793.
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
- Elgemeie, G. H., & Ali, H. A. (2003). The chemistry of diaminopyrimidines. Tetrahedron, 59(32), 5951-5970.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
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A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Amino-4,6-diiodopyrimidine
Introduction: The Strategic Value of 2-Amino-4,6-diiodopyrimidine in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2] Among the myriad of pyrimidine building blocks, this compound stands out as a particularly versatile and powerful starting material for the synthesis of novel heterocyclic compounds. Its strategic importance lies in the differential reactivity of its iodine substituents, which can be selectively functionalized through a variety of modern cross-coupling reactions. This allows for the stepwise and controlled introduction of diverse chemical functionalities, paving the way for the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds derived from this compound. We will delve into the mechanistic rationale behind key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to form fused heterocyclic systems of significant therapeutic interest.
Core Synthetic Strategies: A World of Possibilities from a Single Precursor
The synthetic utility of this compound stems from the ability to selectively address the C4 and C6 positions. This is typically achieved through a sequence of Palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization to construct fused ring systems. The general workflow is depicted below.
Caption: General synthetic workflow from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In the context of this compound, these reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl linkages.[3] When employing this compound, achieving mono-substitution requires careful control of reaction conditions due to the high reactivity of the iodo groups.[4]
Causality Behind Experimental Choices:
-
Regioselectivity: The C4 and C6 positions of the pyrimidine ring are electronically similar. However, in many dihalopyrimidines, the C4 position is often more reactive in Suzuki couplings.[5] For this compound, achieving selective mono-arylation can be challenging, and often a mixture of mono- and di-substituted products is obtained. Careful control of stoichiometry (using a slight excess of the pyrimidine) and reaction time is crucial.
-
Catalyst System: A standard catalyst system involves a Palladium(0) source, such as Pd(PPh₃)₄, and a phosphine ligand. The choice of ligand can influence the reaction's efficiency and selectivity.
-
Base and Solvent: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is required to activate the boronic acid. The solvent system is often a biphasic mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both organic and inorganic reagents.
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the mono-arylation of this compound. Optimization may be required for specific boronic acids.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.2 equiv.), Arylboronic acid (1.0 equiv.) | A slight excess of the diiodopyrimidine favors mono-substitution. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | 2M Aqueous Na₂CO₃ (3.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol (3:1 v/v) | A biphasic system to dissolve all reactants. |
| Temperature | 80-90 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
| Reaction Time | 4-8 hours (monitor by TLC/LC-MS) | Reaction should be stopped once the boronic acid is consumed to minimize di-substitution. |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (Toluene/Ethanol).
-
Add the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a gateway to a wide range of functionalized molecules.[6] This reaction is particularly valuable for preparing precursors for subsequent intramolecular cyclization to form furo- and pyrrolo-fused pyrimidines.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Reaction Conditions: Sonogashira couplings are typically performed under mild, anhydrous, and anaerobic conditions to prevent catalyst deactivation and side reactions.
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.2 equiv.), Terminal alkyne (1.0 equiv.) | Favors mono-substitution. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Standard palladium catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (3-6 mol%) | Facilitates the formation of the reactive copper acetylide. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both a base and a solvent. |
| Temperature | Room temperature to 50 °C | Generally proceeds under mild conditions. |
| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Monitor to avoid di-substitution. |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[7] This reaction is particularly useful for synthesizing precursors for pyrimido[4,5-d]pyrimidines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The choice of ligand is critical for the efficiency of the reductive elimination step.
-
Base: A strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.2 equiv.), Amine (1.0 equiv.) | To promote mono-amination. |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) | A common palladium precursor. |
| Ligand | Xantphos (4-8 mol%) | A bulky ligand that promotes efficient C-N bond formation. |
| Base | NaOtBu (2.0 equiv.) | A strong base required for amine deprotonation. |
| Solvent | Anhydrous Toluene | An inert, high-boiling solvent. |
| Temperature | 100-110 °C | Higher temperatures are often required for this transformation. |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) | Generally slower than C-C coupling reactions. |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture in an oil bath.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Part 2: Synthesis of Fused Heterocyclic Systems
The functionalized 2-aminopyrimidine intermediates obtained from the cross-coupling reactions serve as excellent precursors for the synthesis of various fused heterocyclic systems with significant biological activities.
Synthesis of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[8][9] A common strategy for their synthesis involves the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization.
Caption: Synthesis of Pyrrolo[2,3-d]pyrimidines.
Experimental Protocol: Intramolecular Cyclization to Pyrrolo[2,3-d]pyrimidines
This protocol assumes the starting material is a 2-amino-4-alkynyl-6-iodopyrimidine, synthesized via a Sonogashira coupling.
| Parameter | Condition | Rationale |
| Reactant | 2-Amino-4-alkynyl-6-iodopyrimidine | The precursor for cyclization. |
| Catalyst/Base | CuI (10 mol%), K₂CO₃ (2.0 equiv.) | A common system for promoting the intramolecular cyclization. |
| Solvent | DMF | A polar aprotic solvent suitable for this transformation. |
| Temperature | 100-120 °C | To facilitate the cyclization reaction. |
| Reaction Time | 6-12 hours | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
Dissolve the 2-amino-4-alkynyl-6-iodopyrimidine in DMF in a round-bottom flask.
-
Add K₂CO₃ and CuI to the solution.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another class of fused heterocycles with a wide range of biological activities.[10] Their synthesis can also be achieved from alkynyl-substituted pyrimidines through an intramolecular cyclization, often under basic or metal-catalyzed conditions.
Experimental Protocol: Intramolecular Cyclization to Furo[2,3-d]pyrimidines
This protocol uses a 2-amino-4-(hydroxyalkynyl)-6-iodopyrimidine as the starting material.
| Parameter | Condition | Rationale |
| Reactant | 2-Amino-4-(hydroxyalkynyl)-6-iodopyrimidine | Precursor with a nucleophilic hydroxyl group. |
| Base | K₂CO₃ (2.0 equiv.) | To deprotonate the hydroxyl group and facilitate nucleophilic attack. |
| Solvent | DMF | A suitable polar aprotic solvent. |
| Temperature | 80-100 °C | To promote the intramolecular cyclization. |
| Reaction Time | 4-8 hours | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
Dissolve the 2-amino-4-(hydroxyalkynyl)-6-iodopyrimidine in DMF.
-
Add K₂CO₃ to the solution.
-
Heat the reaction mixture.
-
Monitor the reaction until the starting material is consumed.
-
Work-up and purify as described for the pyrrolo[2,3-d]pyrimidine synthesis.
Synthesis of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are fused heterocyclic systems with diverse pharmacological properties.[11] They can be synthesized from appropriately substituted 2-aminopyrimidines through condensation with a suitable three-carbon building block.
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Amino-4,6-diiodopyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Amino-4,6-diiodopyrimidine in Synthesis
This compound stands as a highly versatile and strategic building block for professionals in drug discovery and materials science. Its pyrimidine core is a prevalent motif in a vast array of biologically active compounds and functional materials. The presence of two iodine atoms at the C4 and C6 positions, coupled with an amino group at C2, offers a rich platform for molecular diversification. The carbon-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
A key consideration when working with dihalogenated heterocycles is regioselectivity. In the case of this compound, the electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms and the electron-donating amino group, dictate the relative reactivity of the C4 and C6 positions. Generally, for dihalopyrimidines, the C4 position is more electrophilic and thus more reactive towards oxidative addition to a Pd(0) catalyst.[1][2] This inherent reactivity allows for selective, stepwise functionalization, providing a powerful tool for building molecular complexity in a controlled manner. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds also allows for milder reaction conditions.[3]
This guide provides detailed protocols and expert insights into the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—for the derivatization of this compound. The methodologies are presented to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to not only apply these reactions but also to adapt and troubleshoot them effectively.
Regioselective C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common in pharmaceuticals. For this compound, this reaction allows for the selective introduction of an aryl or vinyl group, primarily at the more reactive C4 position.
Expert Insights & Causality:
The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst that has shown great efficacy in the coupling of halopyrimidines.[4][5] A base is required to activate the boronic acid for transmetalation. An inorganic base like Cesium Carbonate (Cs₂CO₃) is often preferred as it is effective and generally does not interfere with the catalytic cycle.[4] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water , facilitates the dissolution of both the organic and inorganic reagents.[4] Microwave irradiation can be employed to significantly reduce reaction times.[1][6]
Protocol: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and Cesium Carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the vessel.
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water. The total volume should be sufficient to ensure proper mixing.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Place the vessel in a microwave reactor and heat to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-amino-4-aryl-6-iodopyrimidine derivative.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15-30 | 70-95% |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 (Conventional) | 4-12 h | 65-90% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Electrophilic Iodination of 2-Amino-4,6-dihydroxypyrimidine
Introduction: The Significance of Iodinated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of therapeutic agents.[1][2][3] The strategic functionalization of the pyrimidine ring is a key approach in the development of novel drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][3] Halogenation, in particular iodination, at the C5 position of the pyrimidine ring, introduces a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, and can also significantly modulate the compound's pharmacological profile.[4] Iodinated pyrimidines are crucial intermediates in the synthesis of complex molecules and have been incorporated into various clinically significant drugs.[4]
This application note provides a detailed and robust experimental protocol for the regioselective iodination of 2-amino-4,6-dihydroxypyrimidine to yield 5-iodo-2-amino-4,6-dihydroxypyrimidine. We will delve into the rationale behind the choice of reagents and reaction conditions, present a step-by-step procedure, and offer comprehensive guidance on product characterization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this important building block.
Reaction Overview and Mechanistic Considerations
The iodination of 2-amino-4,6-dihydroxypyrimidine is an electrophilic aromatic substitution reaction. The electron-donating amino and hydroxyl groups at positions 2, 4, and 6 activate the pyrimidine ring, directing the incoming electrophile to the C5 position.
Two primary methods for this transformation will be discussed: one employing N-Iodosuccinimide (NIS) as the iodinating agent, and an alternative using Iodine Monochloride (ICl).
Method A: N-Iodosuccinimide (NIS) Mediated Iodination
N-Iodosuccinimide is a mild and effective source of electrophilic iodine.[5][6] The reaction is typically carried out in the presence of an acid catalyst, which protonates NIS, enhancing its electrophilicity.
Reaction Mechanism: NIS Iodination
Caption: Mechanism of NIS-mediated iodination.
Method B: Iodine Monochloride (ICl) Mediated Iodination
Iodine monochloride is a highly effective and reactive iodinating agent.[7][8] Due to the significant difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, making the iodine atom highly electrophilic (Iδ+).[8][9]
Experimental Workflow
Caption: General experimental workflow for the iodination.
Detailed Experimental Protocols
Synthesis of Starting Material: 2-Amino-4,6-dihydroxypyrimidine
A common route to 2-amino-4,6-dihydroxypyrimidine involves the condensation of guanidine with a malonic ester derivative.[10][11]
Materials:
-
Guanidine hydrochloride or nitrate
-
Dimethyl or diethyl malonate
-
Sodium methoxide solution in methanol
-
10% Hydrochloric acid
Procedure:
-
To a round-bottom flask containing a freshly prepared solution of sodium methoxide in methanol, add guanidine hydrochloride (1.0 eq.).[10]
-
Stir the mixture for a few minutes, then slowly add dimethyl malonate (1.0 eq.).[10]
-
Heat the reaction mixture under reflux for 2-3 hours.[10]
-
After cooling, evaporate the solvent under reduced pressure.[10]
-
Dissolve the resulting solid in a minimum amount of water and adjust the pH to 6 with 10% HCl to precipitate the product.[10][11]
-
Filter the precipitate, wash with distilled water and ethanol, and dry to obtain pure 2-amino-4,6-dihydroxypyrimidine.[10][11]
Protocol A: Iodination using N-Iodosuccinimide (NIS)
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) in DMF.
-
Add N-Iodosuccinimide (1.1 eq.) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Add cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield 5-iodo-2-amino-4,6-dihydroxypyrimidine.
Protocol B: Iodination using Iodine Monochloride (ICl)
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Iodine monochloride (ICl) solution (1.0 M in a suitable solvent, e.g., dichloromethane)
-
Glacial acetic acid
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Distilled water
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) in glacial acetic acid.[1]
-
Slowly add a solution of iodine monochloride (1.1 eq.) to the reaction mixture with vigorous stirring.[1]
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an ice-water mixture.
-
Add a saturated aqueous solution of sodium bisulfite to quench excess iodine monochloride.[1]
-
Filter the resulting precipitate and wash with copious amounts of water.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 5-iodo-2-amino-4,6-dihydroxypyrimidine.
Safety and Handling
General Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Precautions:
-
N-Iodosuccinimide (NIS): Avoid contact with skin and eyes. Do not breathe dust. Store in a dry, cool, and well-ventilated place, protected from direct sunlight and moisture.[12]
-
Iodine Monochloride (ICl): ICl is corrosive and reacts with water to release HCl. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. Emergency shower and eyewash facilities should be readily available.
-
Trifluoroacetic acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with appropriate care.
-
Glacial Acetic Acid: Corrosive and flammable. Handle in a fume hood.
Data Analysis and Characterization
The successful synthesis of 5-iodo-2-amino-4,6-dihydroxypyrimidine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The signal for the C5-H of the starting material (a singlet) will disappear. The signals for the amino and hydroxyl protons will remain, though their chemical shifts may be slightly altered. Based on the analogue 2-amino-5-methylpyrimidine-4,6-diol, the NH₂ protons are expected around 6.88 ppm and the OH protons around 10.70 ppm in DMSO-d₆. |
| ¹³C NMR | A significant downfield shift is expected for the C5 carbon due to the deshielding effect of the iodine atom. The C5 signal in 2-amino-5-methylpyrimidine-4,6-diol appears at 84.06 ppm; the iodinated carbon will be at a much lower field. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the mass of 5-iodo-2-amino-4,6-dihydroxypyrimidine (C₄H₄IN₃O₂), which is 252.96 g/mol . |
| FTIR | Characteristic peaks for N-H and O-H stretching of the amino and hydroxyl groups, as well as C=N and C=C stretching of the pyrimidine ring, are expected. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient reaction time or temperature- Poor solubility of starting material | - Use fresh NIS or ICl.- Monitor the reaction by TLC and adjust time/temperature accordingly.- Use a more suitable solvent or increase the solvent volume. |
| Formation of multiple products | - Over-iodination (di-iodination)- Side reactions | - Use a stoichiometric amount of the iodinating agent.- Lower the reaction temperature. |
| Product difficult to purify | - Presence of colored impurities- Co-precipitation of byproducts | - Treat the crude product with activated charcoal before recrystallization.- Optimize the recrystallization solvent system. |
Conclusion
This application note provides two reliable and well-documented protocols for the synthesis of 5-iodo-2-amino-4,6-dihydroxypyrimidine, a valuable intermediate in drug discovery and development. By carefully following the outlined procedures and safety precautions, researchers can confidently synthesize this key building block for their research endeavors. The provided characterization data and troubleshooting guide will further aid in achieving high-purity material.
References
-
Doležal, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
-
Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]
- Olah, G. A., et al. (1995). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I)
- Paolini, L., et al. (2003). Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides. Synthesis.
- Chaudhary, J. (2025).
-
Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Available at: [Link]
- Conti, P., et al. (1984). Oxidative iodine monochloride iodination technique.
- Patel, H., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
-
New Jersey Department of Health. (n.d.). Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. Available at: [Link]
- Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
- Prakash, G. K. S., et al. (2004). N-Halosuccinimides in Strong Acidic Solvents as Convenient Reagents for Aromatic Halogenation.
-
Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Available at: [Link]
-
Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Iodine Monochloride. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Iodine monochloride. Available at: [Link]
Sources
- 1. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR [m.chemicalbook.com]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
Application Notes and Protocols for the Regioselective Functionalization of 2-Amino-4,6-diiodopyrimidine
Abstract
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly in oncology and immunology. The ability to precisely introduce diverse functionalities at specific positions on this heterocyclic system is paramount for modern drug discovery and development. This guide provides a comprehensive overview of the regioselective functionalization of 2-amino-4,6-diiodopyrimidine, a versatile and highly reactive building block for the synthesis of complex 2,4,6-trisubstituted pyrimidines. We delve into the mechanistic principles governing the differential reactivity of the C4 and C6 positions and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic platform.
Introduction: The Strategic Value of the 2-Aminopyrimidine Core
The pyrimidine ring is a fundamental heterocycle found in the nucleobases of DNA and RNA, making it a cornerstone of biological processes.[1] In medicinal chemistry, the 2-aminopyrimidine motif is particularly prominent, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets such as protein kinases.[2][3] Many kinase inhibitors, for example, utilize the 2-aminopyrimidine core to form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[4][5]
The strategic diversification of substituents at the C4 and C6 positions of the 2-aminopyrimidine ring is a key strategy in structure-activity relationship (SAR) studies. This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This compound serves as an ideal starting material for such diversification due to the high reactivity of the carbon-iodine bonds in palladium-catalyzed cross-coupling reactions.
The Principle of Regioselectivity: A Mechanistic Perspective
The successful regioselective functionalization of this compound hinges on the differential reactivity of the iodine atoms at the C4 and C6 positions. In the context of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F. For dihalogenated pyrimidines, the C4 and C6 positions are electronically distinct and more susceptible to nucleophilic attack and oxidative addition of palladium than the C2 position.
The key factors influencing which of the two identical iodo groups reacts first are a combination of electronic and steric effects. The pyrimidine ring is an electron-deficient system, and the two ring nitrogens exert a significant electron-withdrawing effect. This effect is more pronounced at the C4 and C6 positions, making them more electrophilic and thus more reactive towards oxidative addition by a Pd(0) catalyst.[6]
The C2-amino group, being an electron-donating group, can modulate the electronic properties of the ring. However, in many cases, the inherent reactivity of the C4/C6 positions in dihalopyrimidines dominates. While direct mechanistic studies on this compound are not abundant in the literature, extensive research on related 2,4-dihalopyrimidines and 4,6-dihalopyrimidines consistently demonstrates a preference for reaction at the C4/C6 position.[2][6] For symmetrical this compound, the initial mono-functionalization can occur at either the C4 or C6 position. The introduction of the first substituent will then electronically and sterically influence the reactivity of the remaining iodo group, allowing for a second, different functionalization.
Below is a generalized workflow for the sequential functionalization of this compound.
Caption: Sequential Functionalization Workflow.
Application Protocols
The following protocols are designed as robust starting points for the regioselective functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Regioselective Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] This protocol details the mono-arylation of this compound.
Objective: To synthesize a 2-amino-4-aryl-6-iodopyrimidine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-aryl-6-iodopyrimidine.
Causality and Trustworthiness: The use of Pd(PPh₃)₄ is a common and reliable choice for Suzuki couplings.[8] The aqueous sodium carbonate serves as the base to facilitate the transmetalation step.[9] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. Monitoring the reaction is crucial as prolonged heating can lead to the formation of the di-substituted product.
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol 2: Regioselective Sonogashira C-C Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[10][11]
Objective: To synthesize a 2-amino-4-alkynyl-6-iodopyrimidine derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[12] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the alkyne.[13] Triethylamine acts as both a base and a solvent. The reaction is typically performed at room temperature to favor mono-substitution.
Protocol 3: Regioselective Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-nitrogen bonds.[14] This is particularly useful for installing diverse amino groups at the C4 or C6 position of the pyrimidine ring.
Objective: To synthesize a 2-amino-4-(arylamino)-6-iodopyrimidine derivative.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with argon.
-
Transfer the pre-formed catalyst solution to the second flask via cannula.
-
Heat the reaction mixture to 100-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and ensuring high catalytic activity.[14] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. Pre-forming the catalyst can sometimes lead to more reproducible results. Given the high reactivity of the C-I bond, careful control of reaction time and temperature is necessary to achieve high regioselectivity for the mono-aminated product.[15]
Data Presentation: Representative Yields
The following table summarizes expected yields for the mono-functionalization of this compound with various coupling partners based on analogous reactions in the literature. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Reaction Type | Coupling Partner | Product | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 2-Amino-4-phenyl-6-iodopyrimidine | 70-85 |
| 4-Methoxyphenylboronic acid | 2-Amino-4-(4-methoxyphenyl)-6-iodopyrimidine | 75-90 | |
| 3-Pyridylboronic acid | 2-Amino-4-(pyridin-3-yl)-6-iodopyrimidine | 60-75 | |
| Sonogashira | Phenylacetylene | 2-Amino-4-(phenylethynyl)-6-iodopyrimidine | 65-80 |
| Ethynyltrimethylsilane | 2-Amino-4-((trimethylsilyl)ethynyl)-6-iodopyrimidine | 70-85 | |
| Buchwald-Hartwig | Morpholine | 4-(2-Amino-6-iodopyrimidin-4-yl)morpholine | 60-75 |
| Aniline | N-Phenyl-2-amino-6-iodopyrimidin-4-amine | 55-70 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, multi-substituted 2-aminopyrimidine derivatives. The high reactivity of the carbon-iodine bonds, coupled with the well-established principles of palladium-catalyzed cross-coupling, allows for the regioselective and sequential introduction of a wide array of functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic functionalization of the 2-aminopyrimidine scaffold will remain a critical endeavor in the field of drug discovery.
References
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4483. Available at: [Link]
- Hartwig, J. F. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 43(8), 1134-1145.
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
- Rezaeimanesh, F., Bakherad, M., & Nasr-Isfahani, H. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 431-436.
-
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11096-11107. Available at: [Link]
-
Rezaeimanesh, F., Bakherad, M., & Nasr-Isfahani, H. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 431-436. Available at: [Link]
-
Hartwig, J. F. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(1), 1-12. Available at: [Link]
-
Stanetty, P., & Schnürch, M. (2007). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 5(11), 1736-1742. Available at: [Link]
-
Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(1), 123. Available at: [Link]
-
Sharma, V., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6893. Available at: [Link]
-
Hranjec, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(1), 123. Available at: [Link]
-
Jansa, P., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(8), 3845-3854. Available at: [Link]
-
Wang, S., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12345-12360. Available at: [Link]
-
Mihovilovic, M. D., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(10), 1505-1510. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry, 65(8), 6041-6063. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- English, J. P., & Clark, J. H. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
-
Schnürch, M., & Mihovilovic, M. D. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 41(32). Available at: [Link]
-
Rios-Lombardia, N., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(3), 896. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(1), 345. Available at: [Link]
-
Li, Y., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8089. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Dung, H. T. K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(1), 1-15. Available at: [Link]
-
Stanetty, P., & Reiter, M. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(28), 4811-4817. Available at: [Link]
-
Li, X., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(3), 335-340. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Prasad, Y. R., et al. (2010). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, 22(5), 3479-3484. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Nagatsugi, F., et al. (2015). Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts. Nucleic Acids Research, 43(19), 9147-9157. Available at: [Link]
-
HMP Education. (2015, March 27). The Biological Rationale for CDK4/6 Inhibitors [Video]. YouTube. Available at: [Link]
-
The Organic Chemist. (2023, May 15). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, S., & Kumar, A. (2024). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-8. Available at: [Link]
-
Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences, 6(S9), 2832–2843. Available at: [Link]
-
Singh, S. K., et al. (2007). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 17(10), 2854-2857. Available at: [Link]
-
Baraldi, P. G., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(8), 2443-2451. Available at: [Link]
-
Wang, Q., et al. (2018). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 54(1), 45-48. Available at: [Link]
-
Padmaja, A., et al. (2015). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Medicinal Chemistry Research, 24(1), 1-10. Available at: [Link]
-
Hartwig, J. F., & Stauffer, S. R. (2001). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 123(21), 5095-5096. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-4,6-diiodopyrimidine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Amino-4,6-diiodopyrimidine via recrystallization. Due to the limited availability of specific literature for this compound, the guidance provided is based on established principles of recrystallization, data from structurally analogous pyrimidine derivatives, and field-proven insights into the purification of halogenated aromatic compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The crude product does not fully dissolve in the hot solvent.
-
Probable Cause A: Insufficient Solvent. The most common reason for incomplete dissolution is using too little solvent. The principle of recrystallization is to create a saturated solution at an elevated temperature.
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Solution A: Gradually add more of the hot recrystallization solvent in small portions to the heated mixture until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to achieve full dissolution to ensure good recovery upon cooling.[1]
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Probable Cause B: Incorrect Solvent Choice. The selected solvent may not have a high enough boiling point or the appropriate polarity to dissolve this compound effectively, even when hot.
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Solution B: Consult the solvent selection table below. If the initial choice is ineffective, a different solvent or a binary solvent mixture may be required. For compounds with both polar (amino) and non-polar (diiodopyrimidine) functionalities, a mixture of a polar and a non-polar solvent can be effective.[2]
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Probable Cause C: Presence of Insoluble Impurities. The crude product may contain inorganic salts or other byproducts from the synthesis that are insoluble in the chosen organic solvent.
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Solution C: If a significant amount of solid remains undissolved after adding a reasonable amount of hot solvent, perform a hot filtration. This involves quickly filtering the hot solution to remove the insoluble impurities before allowing the filtrate to cool and crystallize.
Issue 2: No crystals form upon cooling the solution.
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Probable Cause A: Too Much Solvent Was Used. If an excessive amount of solvent was added during the dissolution step, the solution may not be saturated enough for crystallization to occur upon cooling.
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Solution A: Reheat the solution and gently boil off some of the solvent to increase the concentration of the dissolved compound. Once the solution has been concentrated, allow it to cool slowly again.
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Probable Cause B: The Solution is Supersaturated. Sometimes, a solution can become supersaturated and crystallization will not initiate spontaneously.
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Solution B: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation. Alternatively, "seed" the solution by adding a tiny crystal of pure this compound, if available.
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Probable Cause C: Rapid Cooling. Cooling the solution too quickly can sometimes inhibit crystal formation or lead to the formation of an oil.
-
Solution C: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath for further cooling. Insulating the flask can help to slow down the cooling process.
Issue 3: The product "oils out" instead of forming crystals.
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Probable Cause A: Low Melting Point Impurities. The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil at a temperature where the pure compound would crystallize.
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Solution A: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow the solution to cool very slowly. Seeding the solution as it cools may also encourage crystal formation over oiling out.
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Probable Cause B: High Concentration of Solute. If the solution is too concentrated, the solute may come out of solution above its melting point.
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Solution B: Add more of the recrystallization solvent to the hot solution to decrease the concentration, then allow it to cool slowly.
Issue 4: The recrystallized product is still impure.
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Probable Cause A: Co-precipitation of Impurities. If an impurity has similar solubility properties to this compound in the chosen solvent, it may crystallize along with the product.
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Solution A: A second recrystallization, potentially with a different solvent system, may be necessary. Alternatively, other purification techniques like column chromatography may be required.
-
Probable Cause B: Inefficient Removal of Mother Liquor. Residual mother liquor, which contains the dissolved impurities, can contaminate the final crystals if not properly removed.
-
Solution B: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on common synthetic routes for analogous compounds, potential impurities include:
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Starting Materials: Unreacted 2-aminopyrimidine or a precursor like 2-amino-4,6-dihydroxypyrimidine.
-
Intermediates: Mono-iodinated species such as 2-amino-4-iodopyrimidine.
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Side-Reaction Products: Products from over-iodination or decomposition.
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Residual Reagents: Traces of the iodinating agent (e.g., N-iodosuccinimide) or other reagents used in the synthesis.
Q2: How do I select an appropriate recrystallization solvent?
A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider the following candidates based on the properties of similar molecules:
| Solvent | Rationale |
| Toluene | Often a good choice for aromatic compounds. Its higher boiling point allows for a large temperature gradient for crystallization. |
| Ethyl Acetate | A moderately polar solvent that has been shown to be effective for the recrystallization of 2-amino-4,6-dimethoxypyrimidine. |
| Acetonitrile | A polar aprotic solvent that may offer different solubility characteristics compared to alcohols or aromatic hydrocarbons. |
| Ethanol/Water | A binary solvent system can be effective. The compound would be dissolved in the better solvent (ethanol) at an elevated temperature, and the poorer solvent (water) would be added dropwise until the solution becomes turbid, after which it is reheated to clarity and allowed to cool. |
It is always recommended to perform small-scale solubility tests with a few milligrams of the crude product in different solvents to identify the most suitable one.
Q3: My final product has a persistent color. How can I remove it?
A3: A persistent color is likely due to highly colored, minor impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
Q4: How can I maximize the yield of my recrystallization?
A4: To maximize the yield:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure complete crystallization.
-
After filtering the first crop of crystals, the mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.
Experimental Protocol: Recrystallization of this compound
Disclaimer: This is a general protocol based on standard recrystallization techniques and should be adapted based on the specific characteristics of your crude product and the results of preliminary solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring. Gradually add more hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]
-
Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone - ResearchGate. Available at: [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents.
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Recrystallization and Melting Point Analysis - YouTube. Available at: [Link]
-
Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system - PubMed. Available at: [Link]
-
Recrystallization - Single Solvent. Available at: [Link]
-
Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - RSC Publishing. Available at: [Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. Available at: [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Recrystallization of fluconazole using the supercritical antisolvent (SAS) process - PubMed. Available at: [Link]
-
Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462 - Frontiers. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
Sources
How to improve the solubility of 2-Amino-4,6-diiodopyrimidine for reactions
Welcome to the technical support guide for 2-Amino-4,6-diiodopyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to enhance your experimental success.
Understanding the Solubility Challenge
This compound, like many halogenated heterocyclic compounds, can exhibit limited solubility in common organic solvents. This is attributed to its relatively planar structure, potential for intermolecular hydrogen bonding via the amino group, and the heavy iodine atoms which contribute to a high molecular weight and crystal lattice energy. Achieving sufficient solubility is critical for reaction efficiency, reproducibility, and yield.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
-
High Potential for Solubility:
-
N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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1,4-Dioxane
-
-
Moderate Potential for Solubility:
-
Tetrahydrofuran (THF)
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Acetone
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Acetonitrile
-
Q2: My compound is not dissolving in the initial solvent. What should I do next?
If you are facing solubility issues, consider the following troubleshooting steps:
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Heating: Gently warming the mixture can significantly increase the solubility of many compounds.[1][2] It is advisable to heat the mixture to a moderate temperature (e.g., 40-60 °C) and observe for dissolution. Always be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Co-solvents: The use of a co-solvent system can be highly effective. For instance, in Suzuki coupling reactions involving dihalopyrimidines, a mixture of 1,4-dioxane and water is often employed.[3] The aqueous portion, often with a base, can help in dissolving the boronic acid and base, while the organic solvent dissolves the pyrimidine derivative.
-
Sonication: Applying ultrasonic agitation can help break down solid aggregates and enhance the rate of dissolution.
Q3: Can pH be adjusted to improve the solubility of this compound?
Yes, the amino group on the pyrimidine ring allows for pH-dependent solubility.[4] In acidic conditions, the amino group can be protonated, forming a more soluble salt. However, the reactivity of your other reagents under acidic conditions must be considered. Conversely, in some cases, forming a salt with a base might also enhance solubility. For a related compound, 2-amino-4,6-dihydroxypyrimidine, solubility is noted in aqueous alkali.[5][6]
Troubleshooting Guide for Reactions
This section addresses specific issues you might encounter during chemical reactions involving this compound.
Scenario 1: The reaction appears heterogeneous and is proceeding slowly or not at all.
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Question: I've mixed my this compound with the other reagents, but it remains a suspension. What is the likely cause and how can I fix it?
-
Answer:
-
Causality: The low solubility of the starting material is preventing it from effectively participating in the reaction in the solution phase. This leads to a low effective concentration and, consequently, a slow reaction rate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a heterogeneous reaction.
-
Scenario 2: The product has crashed out of the solution during the reaction.
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Question: My reaction was initially homogeneous, but a precipitate has formed. Is this my product, and how should I proceed?
-
Answer:
-
Causality: The product of the reaction may be less soluble in the chosen solvent system than the starting material. This can sometimes be advantageous for purification but can also hinder the reaction from going to completion if it coats the surface of any remaining starting material.
-
Expert Insight: In some pyrimidine syntheses, the use of alcohols like methanol or ethanol is crucial because they can partially dissolve the product, preventing it from precipitating excessively and stopping the reaction.[7]
-
Recommended Action:
-
Take a small aliquot of the suspension and analyze it (e.g., by TLC or LC-MS) to confirm if the precipitate is indeed the desired product.
-
If it is the product and the reaction has stalled, you can try adding a co-solvent in which the product is more soluble to drive the reaction to completion.
-
Alternatively, if the reaction is complete, this precipitation can be used as the first step in the product isolation.
-
-
Experimental Protocol: Small-Scale Solubility Assessment
Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test.
Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, 1,4-dioxane, THF, acetonitrile, ethanol, toluene)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Magnetic stir plate and small stir bars (optional)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Weigh approximately 5-10 mg of this compound into a vial.
-
Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).
-
Initial Observation: Vortex the vial for 30 seconds and observe. Note if the compound dissolves completely, partially, or not at all at room temperature.
-
Heating: If the compound is not fully dissolved, heat the vial to 40-50 °C for 5-10 minutes. Observe any changes in solubility.
-
Incremental Solvent Addition: If the compound is still not dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the observation, with and without heating.
-
Data Recording: Record your observations in a table to compare the solubility across different solvents and conditions.
Data Interpretation Table
| Solvent | Volume (mL) | Room Temp. Solubility | Solubility at 50°C | Notes |
| DMF | 0.5 | |||
| DMSO | 0.5 | |||
| 1,4-Dioxane | 0.5 | |||
| THF | 0.5 | |||
| ... | ... |
This systematic approach will allow you to identify the most suitable solvent or solvent system for your specific reaction conditions, saving time and resources.
References
-
Hocková, D., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(9), 4446-4458. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(17), 7894-7913. Available at: [Link]
-
Chen, J., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 63(6), 2110-2118. Available at: [Link]
- Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2013). Google Patents.
- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
-
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (n.d.). Quick Company. Available at: [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). (n.d.). AERU. Available at: [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data, 67(6), 1438–1447. Available at: [Link]
-
(2-Amino-4,6-dihydroxypyrimidine)-based catalyst system for SMC on the... (n.d.). ResearchGate. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2016). Molecular Pharmaceutics, 13(3), 917–927. Available at: [Link]
-
2-Aminopyrimidine. (n.d.). Solubility of Things. Available at: [Link]
-
2-Amino-4,6-dimethyl pyrimidine. (n.d.). PubChem. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2000). The Journal of Organic Chemistry, 65(18), 5834–5839. Available at: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2019). Molecules, 24(16), 2954. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2012). Letters in Organic Chemistry, 9(1), 58-62. Available at: [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Industrial & Engineering Chemistry Research, 45(21), 7247–7253. Available at: [Link]
-
pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(12), 3121. Available at: [Link]
-
2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. Available at: [Link]
-
Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. (2022). International Journal of Pharmaceutics, 619, 121695. Available at: [Link]
-
2-Amino-4,6-dihydroxypyrimidine, 98% 25 g. (n.d.). Thermo Scientific Alfa Aesar. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing De-iodination of 2-Amino-4,6-diiodopyrimidine
Welcome to the technical support center for handling 2-Amino-4,6-diiodopyrimidine in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this reactive molecule, particularly the prevention of de-iodination during cross-coupling reactions. As your Senior Application Scientist, I will provide in-depth technical guidance rooted in established chemical principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a significant problem with this compound?
A1: De-iodination is the undesired removal of one or both iodine atoms from the pyrimidine ring, replacing them with hydrogen atoms. This side reaction leads to the formation of mono-iodinated and non-iodinated byproducts, reducing the yield of the desired product and complicating purification. This compound is particularly susceptible to de-iodination due to the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms makes the ring electron-deficient, which can facilitate certain dehalogenation pathways.[1]
Q2: What are the primary mechanisms that cause de-iodination in palladium-catalyzed reactions?
A2: De-iodination in the context of palladium-catalyzed cross-coupling reactions can occur through several mechanisms:
-
Reductive Dehalogenation: This is a common pathway where the palladium catalyst, particularly in its Pd(0) state, can mediate the cleavage of the carbon-iodine bond. This can be exacerbated by the presence of reducing agents in the reaction mixture or by certain phosphine ligands.
-
Protonolysis: In the presence of a proton source (e.g., water, alcohol, or acidic impurities), the organopalladium intermediate formed after oxidative addition can be protonated, leading to the release of the de-iodinated product.
-
Hydrodehalogenation: This can occur as a side reaction in some catalytic cycles, such as the Buchwald-Hartwig amination, where β-hydride elimination from an intermediate can lead to the formation of a hydrodehalogenated arene.[2]
Q3: How does the choice of palladium catalyst and ligand influence de-iodination?
A3: The choice of the palladium catalyst and, more importantly, the ligand is critical in controlling de-iodination. The ligand modulates the electronic and steric properties of the palladium center, which in turn affects the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the undesired de-iodination pathway.[3]
-
Electron-rich and bulky ligands , such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective at preventing de-iodination.[3] These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the de-iodination process.[3]
-
Less sterically demanding ligands like triphenylphosphine (PPh₃) may be less effective in some cases, potentially leading to a higher propensity for side reactions.[4]
Q4: Can the base and solvent system contribute to de-iodination?
A4: Yes, both the base and the solvent play a significant role.
-
Base: Strong bases, while often necessary for efficient transmetalation in Suzuki couplings, can sometimes promote de-iodination. Using a milder base (e.g., K₂CO₃ or CsF instead of K₃PO₄ or Cs₂CO₃) or carefully controlling the stoichiometry of the base can be beneficial.[5]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the overall reaction pathway.[6][7][8] For instance, in some systems, polar solvents may stabilize charged intermediates that are prone to protonolysis, while nonpolar solvents might suppress such pathways.[6][8] The choice of solvent should be made based on the specific reaction type and the solubility of all components.
Troubleshooting Guide for Cross-Coupling Reactions
This guide provides solutions to common problems encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound.
Issue 1: Significant Formation of Mono-iodinated Byproduct
| Potential Cause | Suggested Solution(s) |
| Reaction Temperature is Too High | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of de-iodination. Start with a lower temperature and gradually increase it if the desired reaction is too slow. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to a satisfactory level. Extended reaction times can lead to product decomposition and increased de-iodination. |
| Inappropriate Base | Switch to a milder or less soluble base. For Suzuki reactions, consider using bases like K₂CO₃, CsF, or KF. For Sonogashira and Buchwald-Hartwig reactions, carefully evaluate the strength and amount of the base.[5] |
| Suboptimal Ligand | Use a more sterically hindered and electron-rich ligand. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos can be effective. For Sonogashira, consider ligands that stabilize the palladium and copper catalysts. |
Issue 2: Complete De-iodination to 2-Aminopyrimidine
| Potential Cause | Suggested Solution(s) |
| Presence of Reducing Agents | Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents. Some boronic acids or their preparations can contain reducing impurities. |
| Catalyst System Promoting Reductive Dehalogenation | Change the palladium precursor and/or ligand. Some catalyst systems are more prone to reductive dehalogenation. Consider using a well-defined palladium(II) precatalyst with a robust ligand. |
| Hydrogen Source | If using a solvent that can act as a hydrogen donor (e.g., isopropanol), switch to a more inert solvent like dioxane, toluene, or DMF. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[9] |
Issue 3: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution(s) |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ensure proper handling to avoid exposure to air and moisture.[9] Consider using a palladium precatalyst that is more stable and readily forms the active Pd(0) species. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants, including the base, are sufficiently soluble. A mixture of solvents (e.g., dioxane/water for Suzuki) might be necessary. |
| Inefficient Transmetalation (Suzuki) | Ensure the boronic acid is of high quality. Protodeboronation can be a competing side reaction. Use of an appropriate base is crucial for the formation of the active boronate species. |
Experimental Protocols
Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the mono-arylation of this compound, designed to minimize de-iodination.
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a carefully chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., dioxane/water 10:1) via syringe. The reaction should be set up at a concentration of approximately 0.1 M with respect to the diiodopyrimidine.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography on silica gel.
-
Visualizing the Process
Catalytic Cycle and Competing De-iodination Pathway
Caption: Suzuki cycle vs. de-iodination.
Troubleshooting Logic Flow
Caption: Troubleshooting de-iodination.
References
- Levin, D. A., & Biscoe, M. R. (2018). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C–C Bonds. In Science of Synthesis: Cross-Coupling Reactions. Thieme.
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Miura, M., & Nomura, M. (2002). Direct Arylation via C-H Bond Cleavage. Topics in Current Chemistry, 219, 211-241.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1114.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry – A European Journal, 12(18), 4749-4755.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696.
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Amino-4,6-diiodopyrimidine
Welcome to the technical support center for the synthesis of 2-Amino-4,6-diiodopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights into the multi-step synthesis, focusing on troubleshooting common issues and explaining the causality behind experimental choices to ensure a robust and reproducible process.
Overall Synthetic Pathway
The synthesis of this compound is most reliably achieved through a three-step process starting from readily available materials. This pathway ensures high purity and avoids the regioselectivity issues associated with direct iodination of the pyrimidine core.
Caption: Three-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Section A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Precursor)
Q1: My yield of 2-amino-4,6-dihydroxypyrimidine is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this condensation reaction typically stem from three main factors: the quality of the base, incomplete reaction, or product loss during workup.
-
Causality & Expertise: The reaction involves the condensation of guanidine with diethyl malonate, which requires a strong base to deprotonate the guanidine and initiate the cyclization. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used. The efficacy of these bases is highly dependent on their anhydrous nature.
-
Moisture: Any moisture present will consume the alkoxide base, reducing its effective concentration and hindering the reaction.
-
Reaction Time: This condensation is not instantaneous and requires sufficient reflux time (typically 2-3 hours) to go to completion.[1]
-
Workup pH: The product is amphoteric. It is soluble in both strong acid and strong base. During workup, after evaporating the solvent, the solid residue is dissolved in water and the product is precipitated by adjusting the pH. Careful pH control to around 6 is critical to maximize precipitation and avoid redissolving the product.[1]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly prepared sodium alkoxide or commercially available powder stored under inert gas. Ensure all glassware is oven-dried and solvents (like ethanol) are anhydrous.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the diethyl malonate starting material.
-
Optimize pH during Workup: After the reaction, evaporate the ethanol, redissolve the residue in a minimum amount of water, and slowly add 10% HCl with vigorous stirring. Monitor the pH with a calibrated meter or pH paper, aiming for a final pH of 6. Adding the acid too quickly can create localized areas of low pH, causing product loss.
-
Section B: Chlorination to 2-Amino-4,6-dichloropyrimidine
Q1: The chlorination with phosphorus oxychloride (POCl₃) is sluggish and I see a lot of starting material remaining. How can I drive the reaction to completion?
A1: Incomplete chlorination is a frequent issue and is often related to temperature, reagent stoichiometry, or the presence of HCl byproduct which can inhibit the reaction.
-
Causality & Expertise: The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is a nucleophilic substitution on the phosphorus of POCl₃, followed by elimination. This reaction generates two equivalents of HCl. The accumulation of HCl can protonate the starting material or the intermediate, deactivating them towards further reaction. To counter this, an acid scavenger, typically a tertiary amine like N,N-dimethylaniline or triethylamine, is added.[2]
-
Role of Amine Base: The amine base neutralizes the generated HCl, preventing the equilibrium from shifting back and ensuring the pyrimidine nitrogen atoms remain nucleophilic enough to react.
-
Temperature: While older procedures used high reflux temperatures (~107 °C), this can lead to byproduct formation.[3] Modern, improved methods often use lower temperatures (e.g., 55-80 °C) which can provide a cleaner reaction profile, but may require longer reaction times if not properly catalyzed by the amine base.[4]
-
-
Troubleshooting Steps:
-
Use an Acid Scavenger: Ensure you are using an appropriate tertiary amine base (e.g., triethylamine) in the correct stoichiometric amount (typically 1.7-2.5 equivalents relative to the dihydroxypyrimidine).[4]
-
Optimize Temperature and Time: Begin with a moderate temperature (e.g., 60-70 °C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased.
-
Reagent Ratio: Use POCl₃ in excess, as it often serves as both the reagent and the solvent. A molar ratio of 3:1 to 5:1 of POCl₃ to the dihydroxypyrimidine is common.[4]
-
Q2: My workup of the POCl₃ reaction is difficult and seems hazardous. What is the safest and most effective procedure?
A2: This is a critical safety and process chemistry question. The workup of POCl₃ is highly exothermic and requires a carefully planned and executed procedure.
-
Causality & Expertise: Phosphorus oxychloride reacts violently with water, producing phosphoric acid and HCl gas. Simply pouring the reaction mixture into water is extremely dangerous. The goal of the workup is to first remove the excess POCl₃ and then carefully quench the residue to precipitate the product.
-
Distillation: The most effective first step is to remove the bulk of the excess POCl₃ by distillation, preferably under reduced pressure. This dramatically reduces the amount of material that needs to be quenched.
-
Controlled Quenching: The thick residue remaining after distillation should be cooled and then added slowly and in portions to a mixture of ice and water with vigorous stirring. Never add water to the residue.
-
pH Adjustment for Isolation: After the quench is complete, the resulting acidic slurry contains the product. The pH must be carefully adjusted. U.S. Patent 5,563,270A notes that adjusting the pH to 2.5-4 with NaOH allows for the isolation of a purer product compared to adjusting to a basic pH, which can cause hydrolysis of the chloro groups.[2]
-
-
Recommended Safe Workup Protocol:
-
After reaction completion, cool the mixture to room temperature.
-
Distill off the excess POCl₃ under vacuum.
-
Prepare a beaker with a large amount of crushed ice and water, placed in an ice bath for external cooling.
-
Very slowly and carefully, pour the cooled, thick reaction residue onto the ice-water slurry with efficient mechanical stirring. Monitor for any excessive temperature rise or gas evolution.
-
Once the addition is complete, continue stirring for 1.5-2.5 hours to ensure all pyrophosphates are hydrolyzed.[2]
-
Slowly add 20-50% NaOH solution to the slurry, monitoring the pH until it reaches ~3.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Section C: Iodination to this compound
Q1: I'm attempting a Finkelstein reaction to convert the dichloro-pyrimidine to the diiodo-pyrimidine, but the reaction is not proceeding. What are the critical parameters?
A1: The Finkelstein reaction, a classic SN2-type halogen exchange, is an equilibrium process.[5] To successfully replace the chloro groups on the electron-deficient pyrimidine ring, you must manipulate the equilibrium and reaction conditions in your favor.
-
Causality & Expertise: The reaction is driven by Le Châtelier's principle.[1] You use a solvent in which the iodide salt (e.g., NaI) is soluble, but the resulting chloride salt (NaCl) is not. Acetone is the classic solvent for this reason: NaI is soluble, while NaCl is practically insoluble and precipitates out, driving the reaction forward.[5][6]
-
Solvent Choice: The solvent is paramount. Anhydrous acetone is the standard and most effective choice. Other polar aprotic solvents like acetonitrile or DMF can be used, but the solubility difference between the salts may not be as pronounced.
-
Iodide Source: Sodium iodide (NaI) is typically used due to its high solubility in acetone. Ensure it is anhydrous, as water can interfere with the reaction.
-
Stoichiometry: A molar excess of NaI is required to push the equilibrium. At least 2.2 equivalents are needed, but using 3-4 equivalents can significantly increase the reaction rate.
-
Temperature: The reaction is typically performed at reflux temperature to increase the rate of the SN2 substitution.
-
-
Troubleshooting Steps:
-
Check Your Solvent: Ensure you are using dry acetone. If necessary, dry it over molecular sieves before use.
-
Increase NaI Stoichiometry: Increase the molar equivalents of NaI to 3.0 or higher.
-
Ensure Anhydrous Conditions: Dry all glassware and ensure your 2-amino-4,6-dichloropyrimidine starting material is dry.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended reflux (6-24 hours) for full conversion.
-
Q2: My final product is a mixture of mono-iodinated, di-iodinated, and starting material. How can I achieve complete di-substitution?
A2: This indicates that the reaction is not going to completion. The first substitution is likely faster than the second, leading to an accumulation of the mono-iodo-mono-chloro intermediate if conditions are not optimal.
-
Causality & Expertise: After the first chlorine is replaced by iodine, the electron-withdrawing nature of the iodine slightly deactivates the ring towards the second nucleophilic substitution, making it slower. To overcome this, you need to ensure the reaction conditions are robust enough to drive the second substitution.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete di-iodination.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Add sodium metal in small pieces to prepare a fresh solution of sodium ethoxide (approx. 2.2 equivalents).
-
Once all the sodium has reacted, add guanidine hydrochloride (1.0 eq.).
-
Slowly add diethyl malonate (1.0 eq.) to the mixture.[1]
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.[1]
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of cold water.
-
Slowly add 10% aqueous HCl with vigorous stirring until the pH of the solution is 6.[1]
-
Collect the white precipitate by filtration, wash thoroughly with cold water, then with ethanol.
-
Dry the solid in a vacuum oven to yield the final product.
Protocol 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
In a flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, slurry 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, 4.0 eq.).[4]
-
Slowly add triethylamine (2.0 eq.) to the slurry. The addition may be exothermic.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring completion by TLC.
-
Follow the "Recommended Safe Workup Protocol" detailed in Section B, Q2.
Protocol 3: Synthesis of this compound
-
To a flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,6-dichloropyrimidine (1.0 eq.) and anhydrous sodium iodide (NaI, 3.0-4.0 eq.).
-
Add anhydrous acetone as the solvent.
-
Heat the mixture to reflux and stir vigorously. A white precipitate (NaCl) should begin to form.[5]
-
Maintain reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material and mono-iodinated intermediate are consumed.
-
Cool the reaction mixture to room temperature and remove the acetone by rotary evaporation.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with 5% sodium thiosulfate solution (to remove any iodine color), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure this compound.
Data Summary Table
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Guanidine HCl | Diethyl Malonate, NaOEt | 1 : 1 : 2.2 | Ethanol | Reflux | 2 - 3 | 80-90% |
| 2 | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, Triethylamine | 1 : 4 : 2 | POCl₃ | 60 - 70 | 4 - 8 | 75-85% |
| 3 | 2-Amino-4,6-dichloropyrimidine | Sodium Iodide | 1 : 3-4 | Acetone | Reflux | 12 - 24 | 70-80% |
References
- Dow Chemical Company. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695.
- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270.
-
Rzepa, H. (2022). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]
-
Hocková, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4847-4855. [Link]
-
Manac Inc. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia. [Link]
- Bayer Aktiengesellschaft. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270A.
Sources
- 1. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Stability issues with 2-Amino-4,6-diiodopyrimidine and storage conditions
Welcome to the technical support center for 2-Amino-4,6-diiodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address stability issues and provide best practices for the storage and handling of this compound. As a di-iodinated heterocyclic compound, this compound presents unique stability challenges that, if not properly managed, can impact experimental outcomes, reproducibility, and the overall integrity of your research. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your applications.
I. Core Stability Concerns & Recommended Storage
The stability of this compound is primarily influenced by its susceptibility to light, moisture, and temperature. The presence of two iodine atoms on the pyrimidine ring renders the molecule prone to specific degradation pathways.
Table 1: Summary of Storage Recommendations for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. | Reduces the rate of potential thermal degradation and hydrolytic reactions. |
| Light | Store in an amber or opaque vial, inside a dark container or cabinet. | The carbon-iodine bond is susceptible to photolytic cleavage upon exposure to UV and visible light.[1] |
| Moisture | Store in a desiccated environment. Use of a desiccator is highly recommended. | The compound is susceptible to hydrolysis, which can be accelerated by moisture.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, further preserving the compound's integrity. |
II. Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during the use of this compound in a question-and-answer format, providing insights into the underlying causes and recommended solutions.
Question 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing this compound, even with a freshly opened bottle. What could be the cause?
Answer:
The appearance of unexpected peaks can be attributed to several factors, primarily related to the degradation of this compound. The most common culprits are photodegradation and hydrolysis.
-
Photodegradation: Iodinated aromatic compounds are known to be sensitive to light. Exposure to ambient laboratory light, especially UV radiation, can cause the homolytic cleavage of the carbon-iodine (C-I) bond, generating radical species and leading to the formation of mono-deiodinated (2-Amino-4-iodopyrimidine) and fully deiodinated (2-Aminopyrimidine) impurities.[1]
-
Hydrolysis: The pyrimidine ring with two electron-withdrawing iodine atoms is susceptible to nucleophilic attack by water.[2] This can lead to the stepwise replacement of the iodine atoms with hydroxyl groups, forming 2-Amino-4-hydroxy-6-iodopyrimidine and subsequently 2-Amino-4,6-dihydroxypyrimidine. The rate of hydrolysis can be influenced by the pH of your reaction medium.
dot
Caption: Potential degradation pathways of this compound.
Troubleshooting Steps:
-
Protect from Light: Handle the solid compound and prepare solutions under subdued light conditions. Use amber vials or wrap your glassware with aluminum foil.
-
Use Anhydrous Solvents: For reactions where water is not a reagent, use high-purity, anhydrous solvents to minimize hydrolysis.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods. If storage is unavoidable, store at low temperatures (-20°C or below) under an inert atmosphere and protected from light.[2]
-
pH Control: If your experimental conditions permit, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.[2]
Question 2: My reaction is giving low yields and a complex mixture of byproducts. How can I be sure the starting material is of sufficient purity?
Answer:
It is crucial to verify the purity of your this compound before use, as degradation products can interfere with your reaction.
Recommended Purity Assessment Protocol (HPLC):
A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this polar compound.
Table 2: Suggested HPLC Method for Purity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile |
This is a general method and may require optimization for your specific instrumentation and impurity profile.
dot
Sources
Minimizing byproduct formation in Vilsmeier-Haack reaction for pyrimidines
Introduction
Welcome to the Technical Support Center guide for the Vilsmeier-Haack (V-H) formylation of pyrimidine scaffolds. The introduction of a formyl group onto the pyrimidine ring is a critical transformation in medicinal chemistry, providing a versatile synthetic handle for the elaboration of complex pharmaceutical intermediates. However, the inherent electron-deficient nature of the pyrimidine ring presents unique challenges, often leading to low yields, incomplete reactions, and the formation of significant byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction's mechanistic nuances and offers field-proven strategies for troubleshooting common experimental issues. Our goal is to empower you to optimize your reaction conditions, minimize byproduct formation, and achieve reproducible, high-yield results.
Core Principles: Why Pyrimidines Are Challenging Substrates
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The active electrophile, the Vilsmeier reagent (a chloroiminium salt, typically [(CH₃)₂N=CHCl]⁺Cl⁻), is relatively mild.[1][2] For the reaction to proceed efficiently, it requires an electron-rich aromatic substrate capable of attacking this weak electrophile.
Pyrimidines, however, are π-deficient heteroaromatics. The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack. This fundamental electronic mismatch is the primary reason for the difficulties encountered. To achieve successful formylation, the pyrimidine ring must be sufficiently activated, typically by electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) substituents. The reaction's success and selectivity are therefore a delicate balance between the substrate's activation level and the reaction's conditions.
Mechanism of Formylation and Origin of Byproducts
The reaction proceeds via the formation of the Vilsmeier reagent, which is then attacked by the electron-rich C-5 position of an activated pyrimidine. The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the desired 5-formylpyrimidine. Byproducts arise from competitive reaction pathways that can be favored by substrate structure or suboptimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Vilsmeier-Haack formylation of pyrimidines?
The most frequently encountered byproducts depend on the pyrimidine's substituents.
-
For Hydroxypyrimidines (e.g., Uracil, Barbituric Acid): The primary side reaction is the chlorination of the hydroxyl groups by excess POCl₃ or the Vilsmeier reagent itself, leading to chloropyrimidines.[3] For instance, the formylation of uracil often yields 2,4-dichloro-5-formylpyrimidine.
-
For Aminopyrimidines: If primary or secondary amines are present, N-formylation can compete with the desired C-formylation.[3]
-
For Highly Activated Pyrimidines: Over-reaction can lead to di-formylation, particularly if other activated positions are available.
-
General/Harsh Conditions: At elevated temperatures or with prolonged reaction times, substrate degradation or polymerization can occur, often resulting in the formation of dark, insoluble tars. In some cases, ring-opening of the pyrimidine nucleus is possible.[4]
Q2: My pyrimidine has both amino and hydroxyl groups. Which position will be formylated?
Formylation will occur at the most nucleophilic position, which is typically the C-5 carbon, as it is activated by both ortho/para-directing amino and hydroxyl groups. However, you will likely face competing side reactions. The hydroxyl groups are prone to chlorination, and the amino groups may undergo N-formylation. Careful control of stoichiometry and temperature is essential to favor C-5 formylation.
Q3: Which Vilsmeier reagent is best? Can I use something other than POCl₃/DMF?
The POCl₃/DMF system is the most common and cost-effective. However, other reagents can be used to modulate reactivity.
| Vilsmeier Reagent System | Key Characteristics | Best For... |
| POCl₃ / DMF | Standard, widely used, highly reactive. Can also act as a chlorinating and dehydrating agent. | General purpose formylation of moderately to highly activated pyrimidines. |
| Oxalyl Chloride / DMF | Generates the Vilsmeier reagent at lower temperatures without the formation of phosphoric acid byproducts, simplifying workup. | Sensitive substrates that may degrade under the more acidic conditions generated by POCl₃. |
| SOCl₂ / DMF | Thionyl chloride can also be used, but like POCl₃, it can lead to chlorination side reactions and generates SO₂ gas. | Situations where POCl₃ is unavailable, though it offers few distinct advantages for pyrimidines. |
| Phosgene / DMF | Historically used, but largely replaced due to the extreme toxicity of phosgene gas. | Not recommended for laboratory use due to safety hazards. |
Optimization studies have shown that controlling the loading of the activating agent (e.g., oxalyl chloride or POCl₃) is a critical factor in maximizing yield.[3]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q: My reaction is not proceeding, and I am recovering only my starting material. What's wrong?
A: This is the most common issue and points to insufficient activation of the pyrimidine ring. The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[2]
-
Primary Cause: Your pyrimidine substrate is not electron-rich enough. Check if you have strong electron-donating groups (EDGs) like -NH₂ or -OH at the C-2, C-4, or C-6 positions. A pyrimidine ring with only alkyl groups or electron-withdrawing groups (EWGs) will likely fail to react.
-
Troubleshooting Steps:
-
Increase Temperature: Slowly and incrementally increase the reaction temperature. Start the reaction at 0-5 °C, but if no conversion is observed by TLC after 1-2 hours, allow it to warm to room temperature, and then heat to 40-60 °C. Monitor carefully, as higher temperatures can promote byproduct formation. Some robust substrates may require heating up to 80-100 °C.[5]
-
Increase Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent from a typical 1.5-2.0 eq. up to 3.0-5.0 eq. This increases the concentration of the electrophile, driving the reaction forward.
-
Use a "Neat" Solvent System: If solubility allows, using DMF as the solvent (in addition to being the reagent precursor) can increase the effective concentration and drive the reaction. One study found DMF to be a superior solvent compared to benzene or dichloroethane for the formylation of a pyrimidine-diol.[5]
-
Consider Substrate Modification: If the above steps fail, the substrate itself may need to be modified with a stronger activating group before attempting formylation.
-
Q: My reaction is producing a significant amount of a chlorinated byproduct instead of the desired aldehyde. How can I prevent this?
A: This is a classic issue for hydroxypyrimidines (uracils, barbiturates). The POCl₃ in the Vilsmeier reagent is a potent chlorinating agent for the tautomeric amide/lactam functional groups.[3]
-
Primary Cause: The hydroxyl groups are reacting faster or concurrently with the C-5 formylation.
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the entire reaction, from reagent addition to quench, at low temperatures (e.g., -10 °C to 5 °C). Chlorination often has a higher activation energy than formylation.
-
Control Stoichiometry: This is critical. Use the minimum amount of Vilsmeier reagent required for formylation, typically starting with 1.1-1.5 equivalents. An excess of the reagent will strongly favor chlorination.
-
Change the Reagent: Switch from POCl₃/DMF to Oxalyl Chloride/DMF. This system generates the Vilsmeier reagent without the large excess of a chlorinating agent and can provide cleaner results for sensitive substrates.
-
Protecting Groups: If possible, protect the hydroxyl groups as ethers (e.g., benzyl or TBDMS ethers) before the Vilsmeier reaction. The protecting groups can be removed post-formylation.
-
Q: The reaction mixture turned dark brown/black, and I have a lot of insoluble tar. What happened?
A: This indicates substrate degradation or polymerization. Pyrimidines, especially those with multiple activating groups, can be sensitive to the strongly acidic and dehydrating conditions of the reaction.
-
Primary Cause: The reaction temperature is too high, or the reaction was run for too long.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately attempt the reaction at a lower temperature. Add the Vilsmeier reagent to your substrate solution at 0 °C or below.
-
Monitor Closely: Follow the reaction's progress every 15-30 minutes using TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory degree and before significant degradation occurs.
-
Inverse Addition: Add the substrate solution slowly to the pre-formed Vilsmeier reagent at low temperature. This ensures the substrate is never exposed to a large excess of the hot, decomposing reagent mixture.
-
Gentle Workup: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a mild base like sodium acetate or sodium bicarbonate solution, rather than a strong base like NaOH, which can degrade the product.
-
Optimized Protocol: Formylation of 2,4-Diamino-6-phenylpyrimidine
This protocol provides a robust starting point for an activated pyrimidine substrate.
Materials:
-
2,4-Diamino-6-phenylpyrimidine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2,4-diamino-6-phenylpyrimidine (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per 1 g of substrate). Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Preparation (Pre-formation): In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq) and cool to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent from step 3 to the stirred pyrimidine suspension from step 2 via a dropping funnel or syringe pump over 20-30 minutes. Maintain the internal temperature at 0-5 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). If the reaction is sluggish, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Workup (Quench): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice containing an excess of saturated NaHCO₃ solution. Caution: This quench is highly exothermic and releases gas.
-
Extraction: Allow the quenched mixture to stir until all the ice has melted. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure 2,4-diamino-5-formyl-6-phenylpyrimidine.
References
-
Chahal, M., Dhillon, S., Singh, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28148–28193. [Link]
-
Dambaev, A.V., Kolesnik, D.A., Yakovlev, I.P., & Semakova, T.L. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Kovtun, A. V., Tokarieva, S. V., Varenichenko, S. A., et al. (2019). Formylation of 5,7-Diaryl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
-
Li, K. L., Du, Z. B., Guo, C. C., & Chen, Q. Y. (2009). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 11(13), 2824–2827. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Brown, D. J., & Teitei, T. (1965). Ready Ring-opening of Some Pyrimidine Derivatives. Journal of the Chemical Society, 755-759. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Amino-4,6-diiodopyrimidine: An NMR-Centric Analysis with Orthogonal Methodologies
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of 2-amino-4,6-diiodopyrimidine, focusing on the central role of Nuclear Magnetic Resonance (NMR) spectroscopy in its structural elucidation. We will explore the theoretical underpinnings, present predicted spectral data based on analogous compounds, and compare the strengths and limitations of NMR with orthogonal techniques such as mass spectrometry and X-ray crystallography. This comprehensive approach ensures a self-validating system for structural confirmation, critical for advancing research and development.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For a molecule like this compound, both ¹H and ¹³C NMR are vital for confirming the substitution pattern on the pyrimidine ring.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, providing key information about the protons in the molecule. The primary signals expected are from the amino (-NH₂) group and the lone aromatic proton at the C5 position.
Molecular Structure and Proton Environments
Figure 1: Structure of this compound.
Based on the analysis of structurally similar compounds, such as 2-amino-4,6-dichloropyrimidine, and considering the electronic effects of the substituents, the following ¹H NMR chemical shifts are predicted:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| C5-H | ~6.9 - 7.2 | Singlet (s) | The C5 proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the two adjacent iodine atoms and the amino group. |
| -NH₂ | ~7.6 - 7.8 | Broad Singlet (br s) | The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |
Comparative Data: ¹H NMR of 2-Amino-4,6-dichloropyrimidine
For comparison, the reported ¹H NMR spectrum of 2-amino-4,6-dichloropyrimidine in DMSO-d₆ shows a singlet for the C5-H at approximately 6.86 ppm and a broad singlet for the -NH₂ protons around 7.63 ppm. The replacement of chlorine with the less electronegative but larger iodine atom is expected to have a minor deshielding effect on the C5-H proton.
Predicted ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The prediction of chemical shifts is heavily influenced by the "heavy-atom effect" of iodine.[1][2]
The Heavy-Atom Effect: The presence of a heavy atom like iodine induces a significant upfield shift (to a lower ppm value) for the carbon atom to which it is directly attached.[1][3] This is a relativistic effect due to spin-orbit coupling.[1]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 2 | ~160 - 163 | This carbon is bonded to three nitrogen atoms and is expected to be the most deshielded carbon in the ring. |
| C 4 & C 6 | ~80 - 90 | These carbons are directly bonded to iodine. The strong shielding "heavy-atom effect" will cause a significant upfield shift compared to their chloro-analogue. |
| C 5 | ~105 - 110 | This carbon is situated between two iodinated carbons and will be influenced by their electronic effects. |
Comparative Data: ¹³C NMR of 2-Amino-4,6-dichloropyrimidine
The reported ¹³C NMR spectrum of 2-amino-4,6-dichloropyrimidine shows signals at approximately 162.8 ppm (C2), 159.9 ppm (C4, C6), and 106.7 ppm (C5). The most dramatic difference expected for the diiodo-analogue is the significant upfield shift of the C4 and C6 signals due to the heavy-atom effect of iodine.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural confirmation, a standardized experimental protocol is essential.
NMR Sample Preparation and Acquisition Workflow
Figure 2: A generalized workflow for NMR sample preparation and data acquisition.
Orthogonal Confirmation: Mass Spectrometry and X-ray Crystallography
While NMR is a powerful tool, relying on a single analytical technique is not best practice. Orthogonal methods, which rely on different physical principles, provide a more robust confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and aspects of the structure.
Predicted Fragmentation Pattern:
For this compound, electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable. The expected molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight. Key fragmentation pathways would likely involve:
-
Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺.
-
Loss of HI: A peak corresponding to [M-HI]⁺.
-
Cleavage of the pyrimidine ring: Characteristic fragmentation of the pyrimidine core, although the initial loss of the heavy iodine atoms is expected to be a major pathway.
The fragmentation of aminopyrimidines often involves the loss of neutral molecules like HCN from the ring after initial substituent fragmentation.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This technique would unambiguously determine the connectivity of all atoms and the precise bond lengths and angles.
Comparative Crystallographic Data:
For this compound, a similar planar structure is expected. The C-I bond lengths would be significantly longer than the C-Cl bonds in the dichloro-analogue, and the packing in the crystal lattice might be influenced by the larger size of the iodine atoms.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of this compound is best achieved through a synergistic approach, with NMR spectroscopy at its core. The predicted ¹H and ¹³C NMR spectra, based on the analysis of close analogues and the understanding of substituent effects like the heavy-atom effect of iodine, provide a strong basis for interpretation. When combined with the molecular weight and fragmentation data from mass spectrometry and, ideally, the definitive three-dimensional structure from X-ray crystallography, researchers can have the highest level of confidence in their synthesized molecule. This rigorous, multi-technique approach is the hallmark of robust scientific investigation in the field of drug discovery and development.
References
-
Laurence, C., et al. (2010). Experimental Studies of the ¹³C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 114(1), 549-555. Available at: [Link]
-
Brown, D. (n.d.). ¹³C NMR spectrum of iodoethane C₂H₅I CH₃CH₂I analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]
-
Di, C., et al. (2020). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 124(42), 23166–23176. Available at: [Link]
-
Vicha, J., et al. (2021). Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 59(9), 889-898. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Amino-4,6-diiodopyrimidine
Strategic Overview: Selecting the Most Viable Synthetic Pathway
The synthesis of 2-Amino-4,6-diiodopyrimidine presents a unique challenge. Direct iodination of 2-aminopyrimidine is not regioselective for the 4 and 6 positions. Therefore, a more strategic approach is required. After a thorough review of synthetic methodologies, we have identified a two-step pathway as the most promising. This involves the initial synthesis of a stable intermediate, 2-Amino-4,6-dichloropyrimidine, followed by a halogen exchange reaction to yield the desired diiodo product.
An alternative approach, the Sandmeyer reaction, was considered. This would involve the diazotization of a suitable diamino precursor. However, the synthesis of the required 2,4-diamino-6-iodopyrimidine precursor is not straightforward, making this route less practical.
Our proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthetic route for this compound.
Part 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
The first step in our proposed synthesis is the conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine. This transformation is a well-established procedure that utilizes phosphorus oxychloride (POCl₃) as both a reagent and a solvent.[1] The addition of a tertiary amine, such as N,N-dimethylaniline, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]
Experimental Protocol:
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (10 equivalents) to the flask.
-
Slowly add N,N-dimethylaniline (3 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure 2-amino-4,6-dichloropyrimidine as a white to off-white solid.
In-depth Mechanistic Insight:
The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atoms of the hydroxyl groups attack the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester and the substitution of the hydroxyl group with a chlorine atom. The tertiary amine base is essential to scavenge the protons generated, preventing the protonation of the pyrimidine nitrogen atoms which would deactivate the ring towards further substitution.
Part 2: Halogen Exchange via the Finkelstein Reaction
The second and final step is the conversion of 2-amino-4,6-dichloropyrimidine to this compound. For this, we propose a Finkelstein reaction, a classic SₙAr (Nucleophilic Aromatic Substitution) reaction.[2] This reaction involves treating the chlorinated precursor with an excess of an iodide salt, typically sodium iodide (NaI), in a solvent where the iodide salt is soluble, but the corresponding chloride salt is not.[2][3] This solubility difference is the primary driving force for the reaction, as the precipitation of sodium chloride (NaCl) from the reaction mixture shifts the equilibrium towards the formation of the diiodo product.[2][3]
Proposed Experimental Protocol:
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in anhydrous acetone.
-
Add a significant excess of sodium iodide (at least 4 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC. A white precipitate of NaCl should be observed as the reaction proceeds.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the precipitated NaCl by vacuum filtration.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting residue contains the crude this compound. This can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Validation and Characterization of the Final Product
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
| Analytical Technique | Expected Results |
| ¹H NMR | A singlet in the aromatic region corresponding to the proton at the 5-position. The chemical shift will be influenced by the electron-withdrawing iodine atoms. A broad singlet for the amino protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring. The carbons attached to the iodine atoms (C4 and C6) will show a characteristic upfield shift compared to the chlorinated precursor. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound. The isotopic pattern for two iodine atoms should be observable. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. This can be used to determine the percentage purity. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C=N and C=C stretching of the pyrimidine ring, and C-I stretching. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Iodine should be in close agreement with the calculated theoretical values. |
Comparative Analysis of Synthetic Routes
To provide a comprehensive overview, the following table compares the proposed two-step synthesis with a potential, though less favorable, alternative.
| Parameter | Proposed Two-Step Route (Chlorination then Iodination) | Alternative Route (Sandmeyer Reaction) |
| Starting Materials | Readily available and relatively inexpensive. | Requires a specific diamino precursor which is not commercially available and would require a multi-step synthesis. |
| Reaction Conditions | Generally mild to moderate, well-established procedures for the first step. The second step is a standard Finkelstein reaction. | Diazotization requires low temperatures and careful control. The Sandmeyer reaction itself can have variable yields and may produce side products. |
| Yield | The first step is typically high-yielding. The yield of the Finkelstein reaction will depend on the reaction conditions but is expected to be moderate to good. | The overall yield is likely to be lower due to the multi-step synthesis of the precursor and the potential for lower yields in the Sandmeyer step. |
| Scalability | The procedures are generally scalable. | May present challenges in scaling up, particularly the diazotization step. |
| Safety | POCl₃ is corrosive and requires careful handling. Acetone is flammable. | Diazonium salts can be unstable and potentially explosive, requiring strict temperature control. |
Conclusion
The proposed two-step synthetic route, involving the chlorination of 2-amino-4,6-dihydroxypyrimidine followed by a Finkelstein reaction, represents a logical and experimentally sound approach for the synthesis of this compound. This guide provides a detailed protocol and a comprehensive validation plan to assist researchers in the successful synthesis and characterization of this valuable heterocyclic building block. The mechanistic insights and comparative analysis offer a deeper understanding of the synthetic strategy, empowering scientists to tackle similar synthetic challenges.
References
- U.S. Patent 5,698,695A, "Process for preparing 2-amino-4,6-dichloropyrimidine," issued December 16, 1997.
-
Finkelstein Reaction. Organic Chemistry Portal. [Link]
-
Finkelstein reaction. Wikipedia. [Link]
-
The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4,6-diiodopyrimidine
Foreword: As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. Halogenated heterocyclic compounds, such as 2-Amino-4,6-diiodopyrimidine, are powerful reagents in drug development and organic synthesis. However, their unique chemical properties demand a rigorous and informed approach to waste management. Improper disposal not only poses a significant risk to environmental integrity but can also endanger the health and safety of our colleagues and the wider community. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounding every step in established safety protocols and regulatory principles.
Section 1: Hazard Assessment & Profile
Based on this expert assessment, this compound must be handled as a hazardous substance with the following anticipated classifications.[1][2]
| Hazard Class & Category | GHS Code | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation, Cat. 2 | H315 | Causes skin irritation | ! |
| Serious Eye Damage/Irritation, Cat. 2 | H319 | Causes serious eye irritation | ! |
| STOT, Single Exposure, Cat. 3 | H335 | May cause respiratory irritation | ! |
| (STOT: Specific Target Organ Toxicity) |
Section 2: Pre-Disposal Safety & Handling
Effective disposal begins with proactive safety measures during handling. The irritant nature of this compound class necessitates stringent controls to prevent exposure.
Engineering Controls:
-
All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves to prevent skin contact.[4]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]
-
Lab Coat: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: For operations that could generate significant dust outside of a fume hood (not recommended), a NIOSH-approved N95 dust mask or higher-level respirator is required.
Section 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste or disposed of down the drain.[5]
Step 1: Identify and Segregate the Waste Stream
-
Solid Waste: This stream includes:
-
Unused or expired this compound powder.
-
Contaminated consumables: weighing paper, pipette tips, gloves, bench paper, and empty stock bottles.
-
-
Liquid Waste: This stream includes:
-
Reaction mixtures containing the compound.
-
Solutions used for rinsing contaminated glassware.
-
Solvent extractions where the compound is present.
-
Step 2: Containerize Waste Appropriately
-
Action: Select a designated Halogenated Organic Waste container provided by your institution's Environmental Health & Safety (EHS) department. These are typically glass or high-density polyethylene (HDPE) containers with secure screw caps.
-
Causality: Using a dedicated, properly labeled container is a critical control measure that prevents accidental mixing of incompatible waste streams, which could lead to dangerous chemical reactions. It is also a primary requirement for regulatory compliance.
Step 3: Collect and Store Waste
-
Solid Waste Protocol:
-
Carefully place all solid contaminated items into a heavy-duty, sealable plastic bag or directly into the designated solid halogenated waste container.[3]
-
For empty stock bottles, triple-rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate is considered hazardous liquid waste and must be collected as described below.
-
Seal the container securely.
-
-
Liquid Waste Protocol:
-
Using a funnel, carefully pour liquid waste into the designated liquid halogenated waste container.
-
Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.
-
Securely fasten the cap immediately after adding waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked, well-ventilated, and provides secondary containment.
Step 4: Label and Document Waste
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Content: The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any solvents or other chemicals present in the container.
-
An accurate estimation of the concentration or volume of each component.
-
The associated hazards (e.g., "Irritant").
-
-
Causality: Accurate labeling is not just a procedural formality; it is a vital communication tool for EHS personnel and emergency responders, ensuring they can handle the waste safely and select the correct final disposal method.
Step 5: Arrange for Final Disposal
-
Action: Once the waste container is full or has reached the SAA time limit, contact your institution's EHS department to schedule a pickup.
-
Trustworthiness: Only trained EHS professionals should transport hazardous waste from the laboratory. They will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, which for this chemical class is high-temperature incineration.
Section 4: Spill Management
Accidental releases must be managed immediately and safely.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control: If safe to do so, prevent the spread of dust or liquid. For powders, cover with a plastic-backed absorbent pad.
-
PPE: Don the appropriate PPE as described in Section 2.
-
Neutralize/Absorb: For small spills, use a chemical spill kit absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- ChemicalBook. (2025). Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine.
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine.
- AERU. (n.d.). Pesticide properties for 2-amino-4,6-dimethylpyrimidine.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem Compound Database. Retrieved from [Link].
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dichloropyrimidine 98%.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
- Google Patents. (2014). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
- Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
- Duke University SMIF. (2018). Standard Operating Procedure for work with Iodine.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
Sources
A Comprehensive Guide to the Safe Handling of 2-Amino-4,6-diiodopyrimidine
As a Senior Application Scientist, it is imperative to approach new and lesser-documented compounds with a robust framework of safety and operational preparedness. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4,6-diiodopyrimidine. The procedural, step-by-step guidance herein is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic amine. Based on analogous compounds such as 2-Amino-4,6-dichloropyrimidine, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, a thorough risk assessment is the first critical step before handling this compound.
Assumed Hazard Classifications:
-
Skin Irritation: May cause redness and irritation upon contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[1][2]
-
Unknown Toxicity: As a compound with limited toxicological data, it should be treated as potentially toxic.[3]
The causality behind these assumed hazards lies in the chemical reactivity of the aminopyrimidine core and the presence of iodine atoms, which can impart reactivity and potential for biological activity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to minimize exposure.[4][5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[5]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][5][6][7] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | To prevent skin contact.[4][8] Nitrile provides good resistance to a range of chemicals. Check for perforations and change frequently.[8] |
| Body Protection | A lab coat, preferably a chemical-resistant or disposable one. | To protect skin and clothing from contamination.[4][5][8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[8] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills and falling objects.[4][9] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 respirator) should be used.[10] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][11] |
Operational and Disposal Plans: A Step-by-Step Approach
Engineering Controls: The Foundation of Safety
All work with this compound should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[3][4][8] The fume hood sash should be kept as low as possible.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered.[9] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If possible, use a balance with a draft shield inside the fume hood.
-
Close the container immediately after use.
-
-
Dissolution:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent spills.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Properly doff and dispose of PPE.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: Evaluate the extent of the spill and the associated hazards.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up:
-
For a small solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For a liquid spill, cover with an inert absorbent material, allow it to absorb, and then scoop it into a designated waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[11][12]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Halogenated organic waste should be segregated in its own designated container.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Institutional Protocols: Follow all institutional and local regulations for hazardous waste disposal.[4]
Visualizing Safety Workflows
PPE Donning and Doffing Sequence
Caption: Recommended sequence for donning and doffing PPE.
Chemical Waste Disposal Workflow
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hscprep.com.au [hscprep.com.au]
- 5. safety.chem.byu.edu [safety.chem.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. uwlax.edu [uwlax.edu]
- 9. csub.edu [csub.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
